molecular formula C14H12FN3O3 B149649 N-Desmethylflumazenil CAS No. 79089-72-8

N-Desmethylflumazenil

Cat. No.: B149649
CAS No.: 79089-72-8
M. Wt: 289.26 g/mol
InChI Key: VZVRAZNHBCFAMI-UHFFFAOYSA-N
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Description

N-Desmethylflumazenil is a derivative of flumazenil, a well-known benzodiazepine antagonist. It is characterized by the absence of a methyl group compared to flumazenil, hence the prefix “desmethyl”. This compound is primarily used in scientific research due to its unique properties and interactions with the gamma-aminobutyric acid (GABA) receptor system .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Desmethylflumazenil can be synthesized through various methods. One notable method involves the copper-mediated fluorination of a boronate ester precursor. This method is efficient and yields high-purity desmethylflumazenil . Another method involves the use of diaryliodonium salt precursors in combination with fluorine-18, which is particularly useful for producing radiolabeled compounds for imaging studies .

Industrial Production Methods: Industrial production of desmethylflumazenil typically follows Good Manufacturing Practice (GMP) guidelines to ensure the compound’s purity and safety for research applications. Automated synthesis platforms, such as the Trasis AllinOne (AIO) system, are often employed to produce multi-patient doses of radiolabeled desmethylflumazenil .

Chemical Reactions Analysis

Types of Reactions: N-Desmethylflumazenil undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodiazepine core.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its interaction with receptors.

    Substitution: Commonly involves the replacement of functional groups to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Can involve a variety of reagents depending on the desired substitution, such as halogenating agents or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions can produce radiolabeled derivatives like [18F]flumazenil .

Scientific Research Applications

N-Desmethylflumazenil has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

N-Desmethylflumazenil is unique due to its higher affinity for the alpha 5 subunit of the GABA-A receptor compared to flumazenil. This specificity makes it a valuable tool for studying the role of this subunit in various physiological processes. Similar compounds include:

This compound’s unique properties and applications make it an essential compound in scientific research, particularly in the fields of neuropharmacology and diagnostic imaging.

Properties

IUPAC Name

ethyl 8-fluoro-6-oxo-4,5-dihydroimidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11-6-16-13(19)9-5-8(15)3-4-10(9)18(11)7-17-12/h3-5,7H,2,6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVRAZNHBCFAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNC(=O)C3=C(N2C=N1)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79089-72-8
Record name N-Desmethylflumazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079089728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLFLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK137WDT8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

13.0 g (29.6 mmol) of ethyl 5-(2,4-dimethoxybenzyl)-8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate are heated to boiling under reflux for 4 hours in 45 ml of trifluoroacetic acid. After evaporation of the dark red suspension in vacuo, the residue is treated with water and made alkaline with ca 100 ml of 15 percent potassium carbonate solution. The separated material is filtered off under suction and washed with water. After recrystallisation from ca 500 ml of ethanol, there is obtained ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 298° C.
Name
ethyl 5-(2,4-dimethoxybenzyl)-8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)c1ncn2c1CN(Cc1ccc(OC)cc1OC)C(=O)c1cc(F)ccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Desmethylflumazenil
Customer
Q & A

Q1: What is the role of desmethylflumazenil in the development of PET tracers?

A1: Desmethylflumazenil, specifically 3-desethylflumazenil (8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid), serves as a crucial precursor in the synthesis of [18F]FFMZ (2′-[18F]fluoroethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a]-[1,4]diazepine-3-carboxylate). [] This radiolabeled compound, [18F]FFMZ, shows promise as a PET tracer due to its favorable biodistribution characteristics. [] The synthesis involves reacting the tetrabutylammonium salt of desmethylflumazenil with 2-bromo-[18F]fluoroethane. [] This approach allows for the production of sufficient quantities of [18F]FFMZ for clinical use, highlighting the importance of desmethylflumazenil in PET tracer development. []

Q2: Why is there interest in developing different fluorine-18 labeled flumazenil derivatives as PET tracers?

A2: Researchers are actively exploring various fluorine-18 labeled flumazenil derivatives, including [18F]FFMZ and [18F]FEFMZ (ethyl 8-fluoro-5-[18F]fluoroethyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate), to identify compounds with optimal properties for PET imaging. [] These properties include favorable biodistribution, high radiochemical purity, and efficient synthesis routes. [] The development of [18F]FFMZ, utilizing commercially available desmethylflumazenil, provides a more practical and efficient approach compared to synthesizing precursors for other derivatives like [18F]FEFMZ. [] This highlights the ongoing effort to optimize PET tracer development for improved imaging and diagnostic capabilities.

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